

A Comparative Guide to the X-ray Crystallography of Bioactive Pyrrolidine Derivatives

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Compound of Interest

Compound Name: *Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate*

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The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its conformational flexibility and its presence in a vast number of biologically active compounds. X-ray crystallography provides the definitive three-dimensional structure of these molecules, offering invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide presents a comparative analysis of the crystallographic data and experimental protocols for three distinct pyrrolidine derivatives with demonstrated biological activities.

Comparison of Crystallographic and Biological Data

The following table summarizes the key crystallographic and biological data for three selected pyrrolidine derivatives, offering a clear comparison of their structural features and therapeutic potential.

Parameter	Derivative 1: (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid	Derivative 2: 1,2-di(pyrrolidin-1-yl)ethane	Derivative 3: Hydroxypyrrolidin-2-one Derivative
Biological Activity	Intermediate for the synthesis of Eribaxaban (anticoagulant, direct FXa inhibitor)[1]	Building block for various biologically active compounds.	Potent anticancer and antibacterial efficacy[2]
Crystal System	Monoclinic[1]	Monoclinic	Monoclinic[2]
Space Group	P2 ₁	P2 ₁ /n	Not specified
Unit Cell Dimensions	a = 6.4299(13) Å, b = 9.784(2) Å, c = 10.279(2) Å, β = 90.12(3)°[1]	a = 6.0430(3) Å, b = 8.0805(3) Å, c = 11.1700(4) Å, β = 97.475(2)°	Not specified
Resolution	Not specified	Not specified	Not specified
R-factor	Not specified	Not specified	Not specified
Key Structural Feature	Pyrrolidine ring adopts an envelope conformation[1]	Centrosymmetric molecule with the center of symmetry at the midpoint of the C-C bond of the ethyl moiety.	Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis, crystallization, and X-ray data collection for the featured pyrrolidine derivatives.

Derivative 1: (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

- **Synthesis:** This compound is synthesized from (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid[1]. The hydroxyl group is methylated to yield the final product.
- **Crystallization:** Colorless single crystals suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent.
- **X-ray Data Collection:** A suitable crystal was mounted on a Rigaku Saturn CCD area-detector diffractometer. The crystal was kept at 293 K during data collection. The data was collected using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)[1].
- **Structure Solution and Refinement:** The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Derivative 2: 1,2-di(pyrrolidin-1-yl)ethane

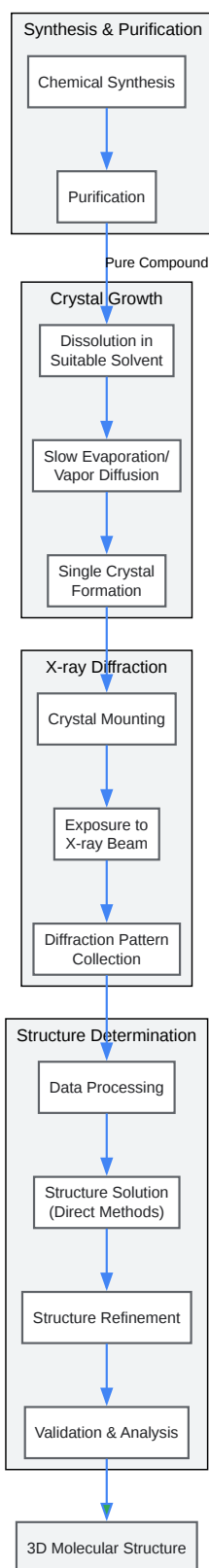
- **Synthesis:** The synthesis of the compared morpholine analogue involved the reaction of two molar ratios of morpholine with a halogenating agent in the presence of a base (K_2CO_3) in acetone at room temperature overnight. A similar procedure can be adapted for the synthesis of the pyrrolidine derivative.
- **Crystallization:** The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 840299, suggesting that single crystals were obtained and analyzed.
- **X-ray Data Collection:** Data were collected on a Bruker Kappa Apex II diffractometer.
- **Structure Solution and Refinement:** The structure was solved by intrinsic phasing using SHELXT and refined using SHELXL software.

Derivative 3: Hydroxypyrrolidin-2-one Derivative

- **Synthesis:** This derivative was synthesized through a solvent-free, one-pot reaction employing n-propylamine, isopropylamine, or ethylenediamine with a 2(3H)-furanone derivative, resulting in exceptionally efficient yields[2].
- **Crystallization:** Single crystals suitable for X-ray diffraction were obtained.
- **X-ray Data Collection:** The single-crystal X-ray diffraction analysis confirmed the structure.
- **Structure Solution and Refinement:** The crystallographic data indicates a monoclinic system. The structure reveals a significant density of O–H...O interactions between molecules.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow of single-crystal X-ray crystallography, from the initial synthesis of the compound to the final determination of its three-dimensional structure.



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General workflow of X-ray crystallography.

This guide provides a concise yet comprehensive comparison of the crystallographic analysis of three bioactive pyrrolidine derivatives. The presented data and protocols are intended to aid researchers in the structural elucidation of novel compounds and to facilitate the drug discovery process.

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